molecular formula C7H10O4 B14251072 (4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one CAS No. 249283-63-4

(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one

Cat. No.: B14251072
CAS No.: 249283-63-4
M. Wt: 158.15 g/mol
InChI Key: NEVXRVUNMDEPDG-PIYBLCFFSA-N
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Description

(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one is a chiral organic compound with significant importance in various scientific fields. This compound features a cyclopentene ring with hydroxyl groups at the 4 and 5 positions and a hydroxyethyl group at the 4 position. Its unique structure makes it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the use of Diels-Alder reactions followed by selective hydroxylation. The reaction typically starts with a cyclopentadiene derivative and an appropriate dienophile under controlled temperature and pressure conditions. Subsequent hydroxylation steps are carried out using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions in continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity. Post-reaction purification processes, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds with enzymes and receptors, influencing their activity. It may also participate in redox reactions, contributing to its biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one: Unique due to its specific stereochemistry and functional groups.

    Cyclopent-2-en-1-one derivatives: Similar in structure but may lack the specific hydroxyl and hydroxyethyl groups.

    Cyclopentane diols: Similar in having hydroxyl groups but differ in the ring saturation and absence of the double bond.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

249283-63-4

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one

InChI

InChI=1S/C7H10O4/c1-4(8)7(11)3-2-5(9)6(7)10/h2-4,6,8,10-11H,1H3/t4-,6+,7+/m1/s1

InChI Key

NEVXRVUNMDEPDG-PIYBLCFFSA-N

Isomeric SMILES

C[C@H]([C@]1(C=CC(=O)[C@@H]1O)O)O

Canonical SMILES

CC(C1(C=CC(=O)C1O)O)O

Origin of Product

United States

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